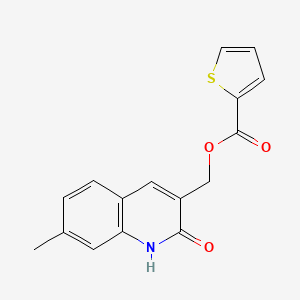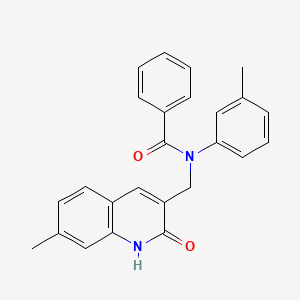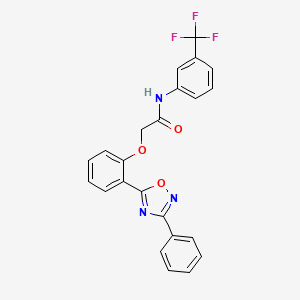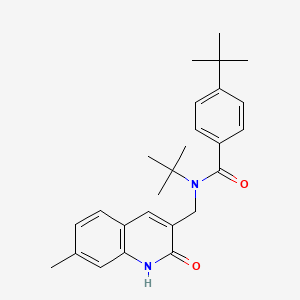
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as DMABNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-hydroxyquinoline, which is a well-known pharmacophore with various biological activities. DMABNQ has been shown to exhibit promising anticancer and antimicrobial properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may exert its anticancer effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to induce oxidative stress and activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis.
The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, further studies are required to investigate its long-term effects and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its ease of synthesis, which makes it readily available for laboratory experiments. Its low toxicity towards normal cells also makes it a suitable candidate for in vitro and in vivo studies.
However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One possible direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective and targeted anticancer and antimicrobial therapies.
Another possible direction is to investigate the potential of this compound as a drug delivery system. Its hydrophobic nature and ability to penetrate cell membranes could make it a suitable carrier for delivering drugs to cancer cells or bacteria.
Overall, this compound has shown promising anticancer and antimicrobial properties, making it a potential candidate for drug development. Further research is required to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized through a multi-step reaction process involving the condensation of 2-hydroxy-7-methylquinoline with benzoyl chloride, followed by N-tert-butoxycarbonylation and subsequent amidation with N,N-di-tert-butylcarbamic acid chloride. The final product is obtained through deprotection of the tert-butyl groups using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N,4-di-tert-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a novel anticancer agent.
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This suggests that this compound may have potential applications in the development of novel antibiotics.
Eigenschaften
IUPAC Name |
N,4-ditert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-17-8-9-19-15-20(23(29)27-22(19)14-17)16-28(26(5,6)7)24(30)18-10-12-21(13-11-18)25(2,3)4/h8-15H,16H2,1-7H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHYGUKPSFYZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=C(C=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
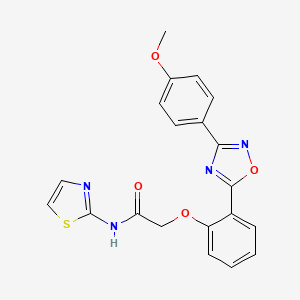
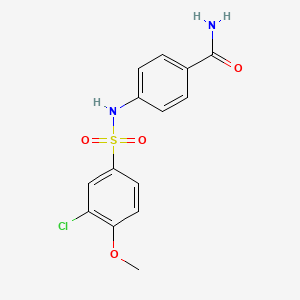
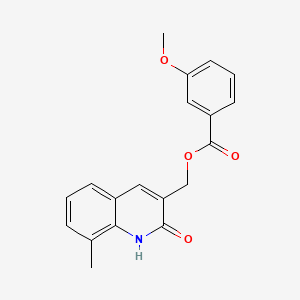
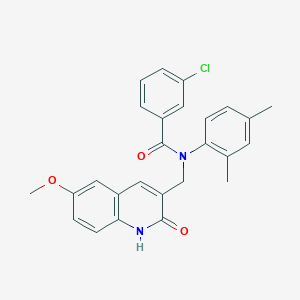

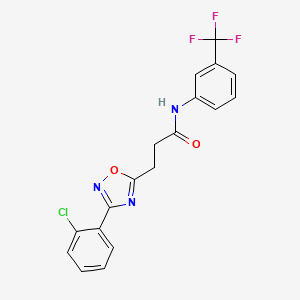

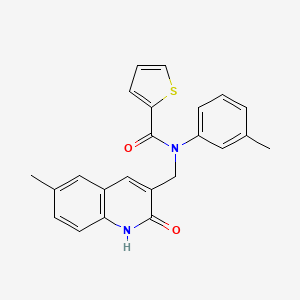
![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

